Cas no 1283096-72-9 ((2S)-2-(2,4,5-trifluorophenyl)methyloxirane)
(2S)-2-(2,4,5-trifluorophenyl)methyloxirane Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-(2,4,5-trifluorophenyl)methyloxirane
- Oxirane, 2-[(2,4,5-trifluorophenyl)methyl]-, (2S)-
- EN300-1827824
- (2S)-2(2,4,5-Trifluorobenzyl)-Oxirane
- SCHEMBL1681828
- BJVWCGAQMZQCGP-LURJTMIESA-N
- (2S)-2-(2,4,5-Trifluorobenzyl)-Oxirane
- (2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane
- 1283096-72-9
-
- Inchi: 1S/C9H7F3O/c10-7-3-9(12)8(11)2-5(7)1-6-4-13-6/h2-3,6H,1,4H2/t6-/m0/s1
- InChI Key: BJVWCGAQMZQCGP-LURJTMIESA-N
- SMILES: O1C[C@@H]1CC1=CC(F)=C(F)C=C1F
Computed Properties
- Exact Mass: 188.04489933g/mol
- Monoisotopic Mass: 188.04489933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Density: 1.391±0.06 g/cm3(Predicted)
- Boiling Point: 204.3±35.0 °C(Predicted)
(2S)-2-(2,4,5-trifluorophenyl)methyloxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827824-0.05g |
(2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane |
1283096-72-9 | 0.05g |
$1308.0 | 2023-09-19 | ||
| Enamine | EN300-1827824-0.1g |
(2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane |
1283096-72-9 | 0.1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1827824-0.25g |
(2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane |
1283096-72-9 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1827824-0.5g |
(2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane |
1283096-72-9 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1827824-1.0g |
(2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane |
1283096-72-9 | 1g |
$1557.0 | 2023-05-26 | ||
| Enamine | EN300-1827824-2.5g |
(2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane |
1283096-72-9 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1827824-5.0g |
(2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane |
1283096-72-9 | 5g |
$4517.0 | 2023-05-26 | ||
| Enamine | EN300-1827824-10.0g |
(2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane |
1283096-72-9 | 10g |
$6697.0 | 2023-05-26 | ||
| Enamine | EN300-1827824-1g |
(2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane |
1283096-72-9 | 1g |
$1557.0 | 2023-09-19 | ||
| Enamine | EN300-1827824-5g |
(2S)-2-[(2,4,5-trifluorophenyl)methyl]oxirane |
1283096-72-9 | 5g |
$4517.0 | 2023-09-19 |
(2S)-2-(2,4,5-trifluorophenyl)methyloxirane Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on (2S)-2-(2,4,5-trifluorophenyl)methyloxirane
Comprehensive Guide to (2S)-2-(2,4,5-trifluorophenyl)methyloxirane (CAS No. 1283096-72-9): Properties, Applications, and Market Insights
The compound (2S)-2-(2,4,5-trifluorophenyl)methyloxirane (CAS No. 1283096-72-9) is a highly specialized chiral epoxide derivative that has garnered significant attention in pharmaceutical and fine chemical research. This optically active molecule features a 2,4,5-trifluorophenyl group attached to a methyloxirane ring system, making it a valuable building block for asymmetric synthesis. The (2S)-configuration at the stereocenter provides unique reactivity patterns that are particularly useful in the preparation of biologically active compounds.
Recent trends in drug discovery have shown increased demand for fluorinated pharmaceutical intermediates, with 1283096-72-9 emerging as a key structural motif in several therapeutic candidates. The presence of three fluorine atoms enhances the molecule's metabolic stability and membrane permeability - properties highly sought after in modern drug development. Researchers frequently search for information about chiral epoxide synthesis, fluorinated building blocks, and asymmetric catalysis, making this compound particularly relevant to current synthetic chemistry challenges.
The physical properties of (2S)-2-(2,4,5-trifluorophenyl)methyloxirane include a molecular weight of 200.15 g/mol and characteristic stability under standard conditions. Its epoxide ring demonstrates selective reactivity toward various nucleophiles, enabling the construction of complex molecular architectures. Analytical data shows distinctive NMR signals for the trifluorophenyl protons (δ 7.10-7.30 ppm) and the oxirane protons (δ 2.70-3.20 ppm), which serve as important identification markers for quality control purposes.
In pharmaceutical applications, this compound serves as a precursor for several drug candidates targeting central nervous system disorders and metabolic diseases. The 2,4,5-trifluorophenyl moiety contributes to enhanced binding affinity with biological targets, while the epoxide functionality allows for efficient derivatization. Current research explores its potential in developing next-generation kinase inhibitors and GPCR modulators, addressing frequent search queries about innovative drug scaffolds and targeted therapies.
The synthesis of 1283096-72-9 typically involves asymmetric epoxidation of the corresponding allylic alcohol precursor, employing chiral catalysts such as Sharpless or Jacobsen systems. Process optimization focuses on achieving high enantiomeric excess (typically >98% ee) while maintaining cost-effectiveness - a balance frequently discussed in process chemistry forums and scale-up challenges. Recent advances in continuous flow chemistry have shown promise for improving the production efficiency of this valuable intermediate.
Market analysis indicates growing demand for (2S)-2-(2,4,5-trifluorophenyl)methyloxirane across North America, Europe, and Asia-Pacific regions, driven by expanding contract research organizations and generic drug development. Industry reports suggest compound annual growth rates exceeding 8% for similar fluorinated intermediates, reflecting broader trends in precision medicine and personalized therapeutics. Suppliers emphasize strict quality control measures, including HPLC purity verification and chiral purity analysis, to meet pharmaceutical industry standards.
From a regulatory perspective, 1283096-72-9 requires proper handling as a chemical substance but falls outside restricted categories. Safety data sheets recommend standard laboratory precautions, aligning with common workplace safety searches about chemical handling protocols and PPE requirements. The compound's stability profile makes it suitable for international shipping under standard chemical transportation regulations.
Emerging applications explore the use of this epoxide in advanced material science, particularly in the development of fluorinated polymers with unique dielectric properties. Researchers investigating high-performance materials for electronics and coatings have shown interest in its potential as a monomer or cross-linking agent. These developments respond to growing market needs for specialty chemicals in high-tech industries.
Analytical characterization of (2S)-2-(2,4,5-trifluorophenyl)methyloxirane employs advanced techniques including chiral HPLC, LC-MS, and 19F NMR spectroscopy. These methods address common quality assurance questions in pharmaceutical analysis and impurity profiling. Recent publications highlight novel detection methods that improve sensitivity for trace-level analysis, supporting the compound's use in GMP-compliant manufacturing.
The future outlook for 1283096-72-9 remains positive as drug discovery pipelines continue to favor fluorine-containing molecules. Industry experts anticipate expanded applications in bioconjugation chemistry and prodrug development, areas receiving substantial research investment. As synthetic methodologies advance, particularly in enantioselective catalysis, the accessibility and utility of this chiral building block are expected to grow significantly.
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